molecular formula C22H33F B1394150 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene CAS No. 95837-21-1

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

Cat. No. B1394150
CAS RN: 95837-21-1
M. Wt: 316.5 g/mol
InChI Key: PDTDHEPDBAQERK-UHFFFAOYSA-N
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Description

The compound “1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene” is a complex organic molecule. It contains two cyclohexyl rings, which are six-membered carbon rings, and a benzene ring, which is a six-membered ring with alternating double bonds. The term “trans” in the name indicates the relative orientation of the substituents on the cyclohexyl rings .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclohexyl and benzene rings would give the molecule a certain degree of rigidity. The “trans” configuration of the cyclohexyl rings would also affect the overall shape of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclohexyl and benzene rings, as well as the fluorine atom. The benzene ring is known to undergo electrophilic aromatic substitution reactions, while the C-F bond is typically quite stable but can be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its boiling and melting points would depend on the strength of the intermolecular forces, which are affected by the shape of the molecule and the types of atoms present .

Scientific Research Applications

  • Dielectric Study of Dipole−Dipole Interactions in Anisotropic Solutions:

    • Researchers investigated dipole-dipole interactions between molecules in anisotropic solutions, using structurally similar solutes dissolved in nematic liquid crystals. This research has implications for understanding the behavior of complex liquid crystal systems and their applications in display technologies and materials science (Toriyama et al., 1996).
  • Temperature Characteristic of Permittivity and Splay Elastic Constant for Fluorinated Liquid Crystal Mixtures:

    • This study explored the physical properties of fluorinated phenyl bicyclohexane liquid crystals (LCs). The findings contribute to the understanding of the effects of mixing proportions on dielectric constants in liquid crystal mixtures, which is essential for optimizing liquid crystal displays (Ma et al., 2013).
  • Degradation Products of 4-(trans-4-pentylcyclohexyl)fluorobenzene:

    • Research on the degradation products of similar fluorobenzene compounds provides insights into the stability and breakdown pathways of these chemicals, which is crucial for their application in various industrial and scientific contexts (Szulc & Stolarz, 1998).
  • Synthesis and Properties of a Liquid Crystal Compound Containing Isopropyl Bridge Bond:

    • The synthesis of complex fluorobenzene-containing compounds, aimed at improving the birefringence and reducing the threshold voltage in liquid crystals, highlights the relevance of such compounds in advanced material synthesis and liquid crystal technology (De-y, 2013).
  • Synthesis of Asymmetric Tolane Liquid Crystals for Display Applications:

    • This research focuses on the synthesis of trans-cyclohexyl-based tolanes, including fluorinated compounds, for use in liquid crystal displays. Such studies are pivotal in the development of new materials for improved display technologies (Tsay et al., 1998).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTDHEPDBAQERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676918
Record name 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

CAS RN

95837-21-1
Record name 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Reactant of Route 2
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Reactant of Route 3
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Reactant of Route 4
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Reactant of Route 5
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Reactant of Route 6
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene

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